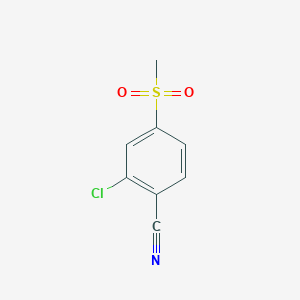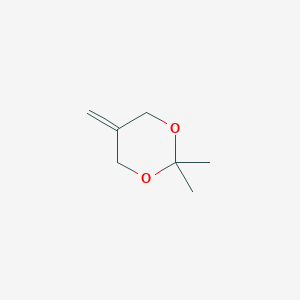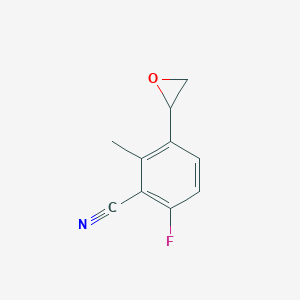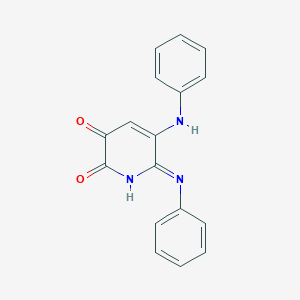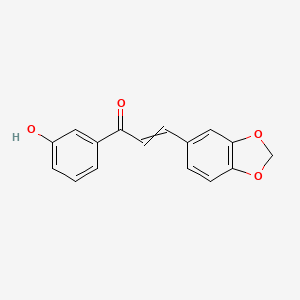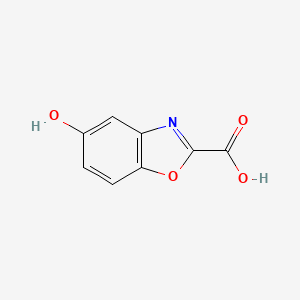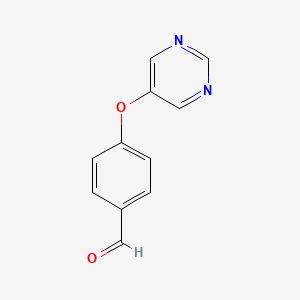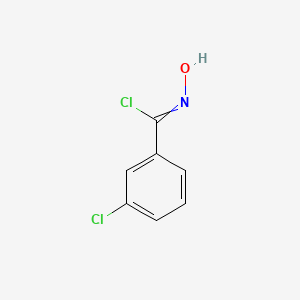
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is an organic compound that belongs to the class of hydroximoyl chlorides It is a derivative of benzohydroximoyl chloride, where a chlorine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE can be synthesized through the chlorination of benzohydroximoyl chloride. One common method involves the reaction of benzohydroximoyl chloride with thionyl chloride in the presence of a solvent like carbon tetrachloride . The reaction typically proceeds under reflux conditions, yielding the desired product.
Another method involves the use of acidic silica gel and Oxone in a solvent-free medium. This method selectively chlorinates aldoximes to produce hydroximoyl chlorides with high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvent-free methods is also explored to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can react with alkenes and alkynes to form isoxazolines and isoxazoles.
Dehydrohalogenation: This reaction can generate nitrile oxides, which are highly reactive intermediates in organic synthesis.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Oxone and Acidic Silica Gel: Used in solvent-free chlorination.
Alkenes and Alkynes: React with nitrile oxides to form cycloaddition products.
Major Products
Isoxazolines and Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.
Substituted Hydroximoyl Chlorides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE involves its reactivity as a hydroximoyl chloride. It can form reactive intermediates like nitrile oxides, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Benzohydroximoyl Chloride: The parent compound without the chlorine substitution.
4-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the fourth position.
2-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the second position.
Uniqueness
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from other hydroximoyl chlorides .
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H |
InChI Key |
WQWDKLMCIBTGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


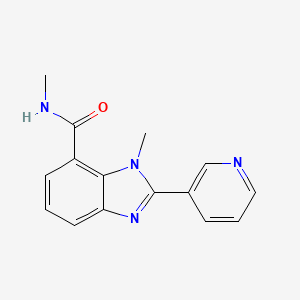
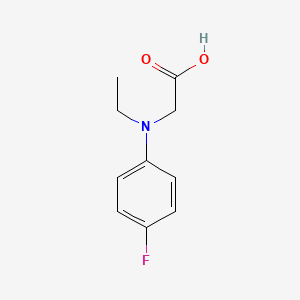
![6-chloro-3-iodo-4-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8633281.png)
![1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B8633290.png)
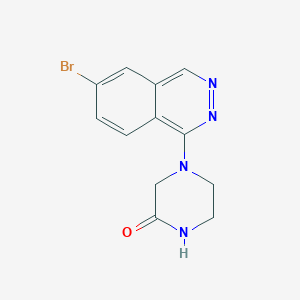
![3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8633298.png)
